Product packaging for Isotridecanamine(Cat. No.:CAS No. 35723-81-0)

Isotridecanamine

Cat. No.: B1583729
CAS No.: 35723-81-0
M. Wt: 199.38 g/mol
InChI Key: NGKIIKNJVVBNNE-UHFFFAOYSA-N
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Description

Contextualization of Branched-Chain Aliphatic Amines in Chemical Science

Aliphatic amines are a class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by an alkyl group. wikipedia.org These compounds are categorized as primary, secondary, or tertiary, based on the number of alkyl substituents attached to the nitrogen atom. rsc.org Aliphatic compounds can be straight-chain (linear) or branched. wikipedia.org Branched-chain aliphatic amines, such as Isotridecanamine, are distinguished by their non-linear carbon framework.

The structure of these amines—specifically the branching of the alkyl chain—plays a crucial role in determining their physical and chemical properties. This branching influences factors like steric hindrance, basicity, and intermolecular interactions, which in turn dictates their reactivity and suitability for various applications. nih.gov In chemical science, branched aliphatic amines are integral to the synthesis of a wide array of more complex molecules and materials. nih.gov They serve as fundamental building blocks and intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. nih.gov The development of efficient, catalyst-controlled methods to synthesize specific isomers (α-branched or β-branched) is an active area of research, highlighting their importance in creating tailored molecular architectures. nih.gov

Significance of this compound within Modern Chemical Research and Development

This compound (C₁₃H₂₉N) holds a specific and important position within the broader family of branched-chain aliphatic amines. chembk.comnih.gov Its unique molecular structure, featuring a thirteen-carbon branched chain, imparts valuable surfactant properties. ontosight.ai This makes it a key ingredient in the formulation of detergents, cleaning agents, and personal care products like shampoos and body washes, where it aids in emulsifying oils and greases. ontosight.ai

Beyond its role as a surfactant, this compound is a versatile chemical intermediate. It is used in the synthesis of other functional molecules, such as Diisotridecylamine (B1596490) and Tris(isotridecyl)amine, by reacting it with other alkyl groups. chembk.comchemical-suppliers.eu These derivatives find use as surfactants, antistatic agents, and plasticizers in industries ranging from cosmetics and coatings to textiles and metal processing. chembk.com Furthermore, this compound and its derivatives are investigated for their role as corrosion inhibitors, particularly in metalworking fluids and acidic cleaning solutions. lookchem.comgoogle.com Its ability to form protective layers on metal surfaces is a key area of industrial research and application. youtube.com

Overview of Established and Emerging Research Trajectories for this compound

Research concerning this compound has followed both established and emerging paths. Established research has solidified its application in several key areas:

Surfactants and Emulsifiers: A primary and well-documented application is its use in creating complex surfactant compounds, such as benzenesulfonic acid derivatives, which are valued in detergents and industrial cleaners. ontosight.ai

Corrosion Inhibition: Its function as a corrosion inhibitor, and as a component in more complex inhibitor formulations, is a long-standing area of study and commercial use. lookchem.comgoogle.com

Chemical Synthesis: It serves as a recognized starting material for producing secondary and tertiary amines like Diisotridecylamine and Tris(isotridecyl)amine (also known as Adogen 383), which have their own specific industrial applications. chembk.comchemical-suppliers.euncku.edu.tw

Emerging research trajectories are focused on refining its application and synthesis processes. There is a growing interest in developing more environmentally friendly or "green" synthesis methods for amines and their derivatives, moving away from harsh conditions or toxic reagents. echemi.comgoogle.com Research is also directed towards its application in more specialized fields, such as its use as a dispersing agent or stabilizer for pigments and in the formulation of specific pesticides. phihong.com.tw The study of its derivatives in advanced applications, like their role in facilitating the bleaching and dyeing of textiles, also represents a continuing avenue of investigation. pcc.eu

Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundDiisotridecylamineTris(isotridecyl)amineReference
Molecular Formula C₁₃H₂₉NC₂₆H₅₅NC₃₉H₈₁N chembk.comchembk.comchemical-suppliers.eu
Molar Mass ( g/mol ) 199.38381.72564.07 nih.govchembk.comchemical-suppliers.eu
**Density (g/cm³) **0.8060.8160.828 chembk.comchembk.comchemical-suppliers.eu
Boiling Point (°C at 760 mmHg) 267.2455.2600.3 chembk.comchembk.comchemical-suppliers.eu
Flash Point (°C) 113.6157.8267.6 chembk.comchembk.comchemical-suppliers.eu
CAS Number 35723-81-057157-80-935723-83-2 chembk.comchembk.comchemical-suppliers.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H29N B1583729 Isotridecanamine CAS No. 35723-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-methyldodecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13H,3-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKIIKNJVVBNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067937
Record name Isotridecanamine
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Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35723-81-0
Record name Isotridecanamine
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Record name Isotridecanamine
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isotridecanamine
Source EPA DSSTox
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Record name Isotridecylamine
Source European Chemicals Agency (ECHA)
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Record name ISOTRIDECANAMINE
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Synthetic Methodologies and Reaction Pathways of Isotridecanamine

Historical and Contemporary Synthetic Routes to Isotridecanamine

The synthesis of amines has evolved significantly over the years, moving from classical stoichiometric methods to more efficient catalytic processes. Historically, the synthesis of long-chain aliphatic amines often relied on methods that were less atom-economical and generated substantial waste.

Contemporary industrial synthesis of diisotridecylamine (B1596490) is often achieved through the reductive amination of isotridecanol. One patented method describes the reaction of isomerous tridecanol (B155529) with ammonia (B1221849) using a Raney nickel catalyst. google.com This process represents a direct and widely used approach for producing such amines on a large scale. Another route involves the alkylation of aliphatic amines. chembk.com For instance, N-isodecylisotridecylamine can be synthesized by reacting isodecylamine (B73499) with isotridecylamine.

A key industrial process for producing diisotridecylamine involves a fixed bed reactor system, which allows for continuous production. This method has been reported to achieve a crude product purity of over 94.6% and a production yield exceeding 92.4%, highlighting the efficiency of modern synthetic technologies.

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to the modern, efficient synthesis of amines, including this compound. acs.org Catalytic methods offer advantages in terms of selectivity, reaction rates, and milder reaction conditions compared to non-catalytic routes. Both homogeneous and heterogeneous catalysts are employed in amine production.

Homogeneous catalysts, which exist in the same phase as the reactants, are highly effective for specific transformations in amine synthesis. researchgate.net One of the most significant applications is in hydroaminomethylation, an atom-economical reaction that converts alkenes into amines. acs.orgorgprints.org

Rhodium-based complexes, particularly those modified with phosphine (B1218219) ligands, have proven to be excellent catalysts for hydroaminomethylation. rsc.orgcapes.gov.br These catalysts facilitate the conversion of alkenes, syngas (CO/H₂), and an amine into a homologated amine product in a single step. nih.gov For example, a rhodium-diphosphine complex can catalyze the hydroformylation of an olefin to an aldehyde, which then undergoes reductive amination with an amine also present in the reaction mixture. nih.gov

Nickel-based homogeneous catalysts, such as Ni-triphos complexes, have also been developed for the reductive amination of aldehydes and ketones with ammonia, providing a versatile route to various primary amines. rsc.orgresearchgate.net These catalysts are notable for their ability to function under relatively mild conditions and tolerate a wide range of functional groups. springernature.com

Table 1: Examples of Homogeneous Catalysts in Amine Synthesis

Catalyst System Reaction Type Substrates Key Features
Rhodium-diphosphine complex Hydroaminomethylation Alkenes, Amines, Syngas High regioselectivity, mild conditions. nih.gov
Rh(II) octanoate (B1194180) dimer Hydroaminomethylation Cyclopentadiene, Amines High yield of monoamine species. rsc.org
Ni-triphos complex Reductive Amination Carbonyl compounds, Ammonia Synthesis of diverse primary amines. rsc.org

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are the workhorses of the industrial chemical industry due to their ease of separation, recovery, and recycling. encyclopedia.pub They are extensively used in the large-scale production of amines. tandfonline.com

The synthesis of diisotridecylamine can be carried out using a copper-nickel powder catalyst on a carclazyte carrier. google.com This catalyst is prepared by a coprecipitation method using cupric nitrate (B79036) and nickelous nitrate as the active components. google.com Supported metal catalysts are widely used for reductive amination. Common systems include precious metals like palladium (Pd) and platinum (Pt), and base metals such as nickel (Ni) and cobalt (Co) supported on materials like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and titania (TiO₂). acsgcipr.orgrsc.org These catalysts are effective for the hydrogenation of an imine intermediate formed from a ketone or aldehyde and an amine. acsgcipr.org For instance, a Pt-MoOₓ/TiO₂ catalyst has shown high yields for the reductive amination of various ketones to primary amines. researchgate.net

Non-noble metal catalysts, particularly those based on nickel and cobalt, are of great interest for sustainable amine synthesis. nih.govresearchgate.netresearchgate.net Nickel catalysts supported on alumina have been used for the direct synthesis of primary amines from alcohols and ammonia. researchgate.net

Table 2: Examples of Heterogeneous Catalysts in Amine Synthesis

Catalyst System Reaction Type Substrates Key Features
Copper-Nickel on Carclazyte Reductive Amination Isotridecanol, Ammonia Industrial synthesis of diisotridecylamine. google.com
Pt-MoOₓ/TiO₂ Reductive Amination Aliphatic and aromatic ketones High yield of primary amines. researchgate.net
Ni/Al₂O₃ Reductive Amination Alcohols, Ammonia Noble-metal-free system. researchgate.net
Cobalt on N-doped Carbon Reductive Amination Ketones, Aldehydes, Ammonia High activity under mild conditions. nih.gov

Homogeneous Catalysis in Amine Production

Green Chemistry Principles in Sustainable this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of amines, including this compound, has benefited significantly from the application of these principles.

A major focus of green chemistry in this context is the use of catalytic methods over stoichiometric reagents. Catalytic reductive amination is considered a green process because it often uses molecular hydrogen as the reducing agent, producing only water as a byproduct, and avoids the waste generated by stoichiometric hydride reagents. acsgcipr.org The development of catalysts from earth-abundant metals like iron and cobalt further enhances the sustainability of these processes. nih.govd-nb.info

Atom economy is another key principle. Hydroaminomethylation is an excellent example of an atom-economical reaction, as it combines an alkene, an amine, and syngas in a single step to form the desired product with no byproducts. acs.orgrsc.org

The use of renewable feedstocks is also a crucial aspect of green chemistry. There is growing interest in producing amines from biomass-derived platform molecules, such as furanic compounds and fatty acids, using heterogeneous catalysts. asiaresearchnews.comrsc.orgmdpi.com This approach offers a sustainable alternative to traditional petrochemical feedstocks.

Mechanistic Investigations of Key this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes to this compound. The two primary catalytic reactions for its formation are reductive amination and hydroaminomethylation.

The mechanism of reductive amination involves two main stages. wikipedia.org First, the carbonyl group of an aldehyde or ketone reacts with an amine to form a hemiaminal intermediate. libretexts.org This intermediate then undergoes dehydration to form an imine (or enamine). wikipedia.orgrsc.org In the second stage, the C=N double bond of the imine is hydrogenated to the corresponding amine. libretexts.org In catalytic reductive amination, this hydrogenation is facilitated by a metal catalyst and a hydrogen source. acsgcipr.org

The hydroaminomethylation reaction is a more complex tandem process involving three successive catalytic steps. acs.orgorgprints.org

Hydroformylation: The starting alkene reacts with carbon monoxide and hydrogen (syngas) in the presence of a catalyst (typically rhodium-based) to form an aldehyde.

Condensation: The newly formed aldehyde condenses with an amine (primary or secondary) to form an imine or enamine intermediate. rsc.org

Strategies for the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for the fine-tuning of its chemical and physical properties for specific applications. These derivatizations typically involve reactions at the nitrogen atom of the amine.

One common strategy is the reaction of diisotridecylamine with epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide. google.com This reaction results in the formation of hydroxyalkylamino derivatives, which have applications as stabilizers for polymers. google.com

Another approach is the formation of amides. For example, isotridecylamine can be reacted with an acyl chloride, such as isohexadecanoyl chloride, to form the corresponding N-isotridecylisohexadecanamide. google.com This type of reaction is a standard method for creating amide derivatives from amines. Similarly, N-isotridecyl tridecylamine (B1585788) can be prepared by reacting isotridecylamine with chlorotridecyl sulfonyl chloride. chembk.com

The functionalization of this compound can also lead to the formation of more complex structures. For instance, procedures have been described for the synthesis of 1,3-dicyclohexyl-2-(isotridecyl)guanidine hydrochloride (DCiTG•HCl) from isotridecylamine, which is used as a suppressor in solvent extraction processes. ornl.gov

Advanced Applications and Performance Evaluation of Isotridecanamine

Isotridecanamine in Corrosion Inhibition Systems

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries. ajol.inforesearchgate.net The use of corrosion inhibitors is a primary strategy to mitigate this issue. researchgate.netmdpi.com this compound has emerged as a noteworthy corrosion inhibitor, particularly for protecting metals like mild steel. ajol.infoj-cst.org

Mechanisms of Corrosion Inhibition by Amines

The efficacy of amine-based corrosion inhibitors, including this compound, is fundamentally linked to their ability to adsorb onto the metal surface, forming a protective barrier. ajol.infoj-cst.org This adsorption process can occur through two primary mechanisms: physisorption and chemisorption.

Physisorption: This process involves the electrostatic attraction between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the amine group of this compound can become protonated, leading to a positively charged species that is attracted to the negatively charged metal surface (cathode).

Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom of the amine and the vacant d-orbitals of the metal atoms. ajol.info This stronger interaction results in a more stable and durable protective film.

The protective film formed by the inhibitor acts as a physical barrier, isolating the metal from the corrosive environment. j-cst.org This barrier restricts the diffusion of corrosive species, such as H+ and Cl- ions, to the metal surface and impedes the electrochemical reactions that drive corrosion. researchgate.net Specifically, it can hinder both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution), classifying it as a mixed-type inhibitor. up.ac.za

Performance Assessment in Diverse Corrosive Media

The effectiveness of this compound as a corrosion inhibitor has been evaluated in various aggressive environments. The performance is typically quantified by measuring the corrosion rate and inhibition efficiency.

Corrosive MediumMetalInhibition Efficiency (%)Reference
1.0 M HClMild Steel>90 j-cst.org
0.5 M H₂SO₄Carbon Steel~85 (base, can be enhanced) frontiersin.org
3.5% NaClAluminum Alloy>95 (with essential oil co-inhibitor) up.ac.za

This table is interactive. Click on the headers to sort the data.

In acidic media, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), this compound has demonstrated significant inhibition of metal corrosion. j-cst.orgfrontiersin.org The presence of the long alkyl chain in this compound contributes to its high surface coverage and the formation of a dense hydrophobic layer, further enhancing its protective capabilities. The branched nature of the isotridecyl group can also influence the packing of the inhibitor molecules on the surface, potentially leading to a more effective barrier compared to linear amines. The performance of inhibitors is also dependent on factors like temperature and concentration. ajol.info

Synergistic Effects of this compound with Other Inhibitors

The combination of this compound with other chemical compounds can lead to a synergistic effect, where the combined inhibition efficiency is greater than the sum of the individual efficiencies. researchgate.net This is a common strategy to enhance corrosion protection. researchgate.net

Common co-inhibitors include:

Halide Ions (e.g., I⁻, Br⁻): These ions can be co-adsorbed on the metal surface, enhancing the adsorption of the protonated amine molecules through an electrostatic bridge, a phenomenon known as a synergistic effect. frontiersin.orgmdpi.comajol.info

Other Organic Inhibitors: Combining this compound with other organic molecules containing heteroatoms like sulfur or oxygen (e.g., thiols, imidazolines) can lead to the formation of a more complex and robust protective film. ijcce.ac.ir For instance, the combination of oleic imidazoline (B1206853) and 2-mercaptobenzimidazole (B194830) has shown enhanced corrosion inhibition. ijcce.ac.ir

The synergistic parameter (S) is often calculated to quantify this effect. A value of S > 1 indicates a synergistic interaction between the inhibitors.

Surface Science Investigations of Inhibitor Film Formation

Advanced surface analysis techniques are crucial for understanding the mechanism of corrosion inhibition at the molecular level. These techniques provide insights into the morphology and composition of the protective film formed by this compound on the metal surface.

Scanning Electron Microscopy (SEM): SEM images can visually demonstrate the reduction in surface damage on the metal in the presence of the inhibitor compared to the uninhibited surface. researchgate.net

Atomic Force Microscopy (AFM): AFM provides a three-dimensional topographical map of the surface, revealing the smoothness of the inhibitor film and quantifying the reduction in surface roughness. researchgate.netimim.pl

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface layer, confirming the presence of nitrogen from the adsorbed this compound and providing information about the chemical state of the elements. researchgate.netresearchgate.net

These studies have consistently shown that in the presence of effective inhibitors like this compound, a uniform and stable protective film is formed on the metal surface, which is responsible for the observed corrosion inhibition. researchgate.netresearchgate.net

This compound in Surfactant Technologies

Surfactants, or surface-active agents, are amphiphilic molecules that possess both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. clariant.com This unique structure allows them to adsorb at interfaces and reduce surface and interfacial tension. clariant.com

Role in Interfacial Chemistry and Surface Activity

This compound, with its long, branched alkyl (hydrophobic) tail and a primary amine (hydrophilic) head group, exhibits surfactant properties. The amine group can be protonated in acidic solutions, making it a cationic surfactant. nih.gov

Key aspects of its role in interfacial chemistry include:

Emulsification: this compound can act as an emulsifier, stabilizing mixtures of immiscible liquids like oil and water. clariant.com This is crucial in various industrial processes, including the formulation of agrochemicals and metalworking fluids.

Wetting: By reducing the surface tension of a liquid, this compound can improve its ability to spread over a solid surface.

Dispersion: It can aid in the dispersion of solid particles in a liquid medium, preventing them from settling. clariant.com

Enhanced Oil Recovery and Remediation: In the context of environmental applications, surfactants are used in Surfactant-Enhanced In Situ Chemical Oxidation (S-ISCO) to increase the solubility and availability of hydrophobic contaminants for remediation. ucm.esabas.org Cationic surfactants like protonated this compound can interact with negatively charged soil particles and facilitate the removal of contaminants.

The branched structure of the isotridecyl group can influence its packing at interfaces, potentially affecting properties like the critical micelle concentration (CMC) and the stability of emulsions compared to its linear counterparts.

Applications in Emulsification and Dispersion Systems

This compound, a branched primary amine, demonstrates notable utility in the formulation of emulsification and dispersion systems. Its effectiveness stems from its amphiphilic molecular structure, which consists of a bulky, hydrophobic isotridecyl alkyl chain and a hydrophilic primary amine headgroup. This configuration allows it to function as a potent surface-active agent, reducing the interfacial tension between immiscible liquids, such as oil and water, or between a liquid and a solid particulate.

In industrial applications, derivatives of this compound are employed as non-ionic surfactants with good permeability and wettability, making them suitable for creating emulsifiers, detergents, and lubricants. chembk.com For instance, polyoxyethylene(8)isotridecylamine is used as an emulsifier in various formulations. googleapis.com The long, branched alkyl tail provides excellent solubility in non-polar, organic phases, while the amine group anchors the molecule at the interface, preventing the coalescence of droplets or the agglomeration of particles. This steric stabilization is crucial for maintaining the long-term stability of emulsions and dispersions. crodaindustrialspecialties.com

Isotridecylamine is also utilized as a chemical intermediate in the synthesis of more complex dispersing agents. A notable example is its use in the creation of polyesteramide dispersing agents, where it is reacted with other compounds to form a polymeric structure designed to disperse solid particles, such as pigments, within an organic liquid medium. google.com This is particularly valuable in the manufacturing of printing inks and coatings where uniform pigment distribution is critical for product quality. google.com

The performance of this compound and its derivatives in these systems can be summarized by their key functions:

FunctionMechanismApplication Area
Emulsification Reduces interfacial tension between oil and water phases, enabling the formation of stable emulsions. chembk.comLubricants, Agrochemicals, Cleaners
Dispersion Adsorbs onto the surface of solid particles, preventing agglomeration through steric hindrance. crodaindustrialspecialties.comgoogle.comPigment-based inks, Coatings
Wetting Agent Lowers the surface tension of a liquid, allowing it to spread more easily across a solid surface. chembk.comIndustrial Formulations

This compound in Advanced Materials Science (e.g., Photoresists)

The field of advanced materials science, particularly in the realm of semiconductor manufacturing, has identified critical roles for specialized organic molecules. This compound, as a representative of the organic amine class, is integral to the formulation of next-generation photolithographic materials.

This compound and similar organic amines are incorporated as crucial additives in organotin cluster photoresist formulations, which are at the forefront of materials for Extreme Ultraviolet (EUV) lithography. trea.com Organotin clusters are highly sensitive to EUV radiation, making them ideal for creating the nano-scale patterns required for modern microchips. mdpi.comresearchgate.net However, these clusters can be unstable in solution, prone to aggregation, precipitation, or uncontrolled hydrolysis, which shortens their shelf life and compromises performance. trea.comgoogle.com

To counteract this instability, organic amines are added to the formulation. trea.com These amine molecules can coordinate with the organotin clusters, effectively stabilizing them and improving their solubility in the carrier solvent. trea.com This stabilization prevents the premature formation of larger particles or networks, ensuring the photoresist solution remains uniform and viable for application in the photolithography process. trea.comgoogle.com The amine functions as a stabilizing agent that hinders uncontrolled reactions during storage and handling. google.com

Table: Composition of a Stabilized Organotin Cluster Photoresist

Component Function Example Material
Organotin Cluster Radiation-sensitive material; forms the pattern. Butyl-tin cluster researchgate.net
Solvent Dissolves the components for spin-coating. Toluene, 4-methyl-2-pentanol (B46003) trea.com

| Stabilizing Additive | Improves stability, solubility, and shelf-life. | This compound (as an organic amine) trea.com |

The inclusion of an amine additive like this compound directly influences the key performance metrics of a photoresist. The primary function of the amine in this context is to enhance the stability of the formulation, which is a prerequisite for achieving high-resolution and reliable patterning. trea.com By preventing the aggregation of organotin clusters, the amine ensures that the resist film coated onto a semiconductor wafer is uniform and defect-free. trea.com

During the lithographic process, exposure to EUV radiation causes the cleavage of tin-carbon (Sn-C) bonds in the organotin clusters. mdpi.comjustia.com This chemical change alters the material's solubility in a developer solution, allowing a pattern to be formed. The presence of amine additives can modulate this process. In some negative-tone photoresists, additives can participate in the cross-linking reactions, potentially improving the structural integrity of the exposed regions. acs.org Conversely, in some systems, amines can act as quenchers, controlling the extent of acid-catalyzed reactions in chemically amplified resists, which can reduce line-edge roughness (LER) and improve pattern definition. acs.orggoogle.com

Incorporation into Organotin Cluster Photoresist Formulations

This compound as a Precursor for Specialty Chemicals and Polymers

This compound's reactive primary amine group and its branched alkyl structure make it a valuable building block for the synthesis of a variety of specialty chemicals and functional polymers.

This compound serves as a key intermediate in multi-step chemical syntheses. Its nucleophilic amine group readily participates in reactions to create more complex molecules with tailored properties. For example, it is used in the synthesis of unsymmetrical azomethine 1:2-chromium complex dyes. google.com.na In this process, the isotridecylamine is reacted with other components under specific pH and temperature conditions to form the final dye molecule, which is used for coloring materials like wool and nylon. google.com.na

Another significant application is its role in producing N-isotridecyl tridecylamine (B1585788), a non-ionic surfactant, through a reaction with chlorotridecyl sulfonyl chloride. chembk.com Furthermore, it is a reactant in the production of complex dispersing agents, where it is introduced to react with acid functionalities to form amide linkages within a larger polymer structure. google.com

Table: Examples of Syntheses Involving this compound

Product Reactants Application of Product
Polyesteramide Dispersing Agent This compound, Dimerized fatty acid, 1,6-hexanediamine Pigment dispersion in inks google.com
Azomethine Chromium Complex Dye 1:1-chromium complex, Salicylaldehyde, Isotridecylamine Dyeing for wool and nylon google.com.na

| N-isotridecyl tridecylamine | Isotridecylamine, Chlorotridecyl sulfonyl chloride | Surfactant, Emulsifier chembk.com |

This compound contributes to polymer chemistry both as a building block and as a modifying agent. Its incorporation into a polymer backbone can introduce specific properties. For example, in the synthesis of polyesteramide dispersants, isotridecylamine is reacted to form amide bonds, contributing a bulky, non-polar side group to the final polymer. google.com This structure is crucial for the dispersant's ability to interact with both the pigment particles and the organic solvent medium. google.com

Spectroscopic Characterization and Advanced Analytical Methodologies for Isotridecanamine

Comprehensive Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive analytical method that provides detailed information about the chemical structure and dynamics of molecules. usn.no For a molecule like Isotridecanamine with its numerous structural isomers, NMR is crucial for elucidating the specific arrangement of atoms. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon framework and the environments of the hydrogen atoms. usn.noresearchgate.net

Proton NMR (¹H NMR) for Amine Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. researchgate.net The chemical shifts in a ¹H NMR spectrum indicate the electronic environment of the protons. chemistrysteps.com

The protons of the primary amine group (-NH₂) typically appear as a broad singlet in the ¹H NMR spectrum, with a chemical shift that can vary depending on the solvent and concentration. rsc.org The protons on the carbon atom directly bonded to the nitrogen (α-protons) will exhibit a distinct chemical shift, generally in the range of 2.5-3.0 ppm. The complex, overlapping signals in the upfield region (typically 0.8-1.6 ppm) correspond to the numerous methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the branched tridecyl chain. chemistrysteps.com The integration of the peak areas provides a ratio of the number of protons in each unique environment. libretexts.org

Interactive ¹H NMR Data Table for a Representative this compound Isomer:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.7multiplet1HCH-NH₂
~1.5broad singlet2H-NH₂
1.1 - 1.4multiplet~22H-CH₂- and -CH- (backbone)
0.8 - 0.9multiplet~9H-CH₃

Note: The exact chemical shifts and multiplicities will vary depending on the specific isomer of this compound.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. pressbooks.pub Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments. studymind.co.uk

The chemical shifts in a ¹³C NMR spectrum are influenced by the local electronic environment of each carbon atom. pressbooks.pub The carbon atom attached to the electron-withdrawing amine group (C-N) will be deshielded and appear at a lower field (higher ppm value) compared to the other aliphatic carbons. pressbooks.pub The signals for the various methyl, methylene, and methine carbons of the branched alkyl chain will appear in the upfield region of the spectrum. The specific pattern of these signals provides a fingerprint for a particular isomer. studymind.co.uklibretexts.org

Interactive ¹³C NMR Data Table for a Representative this compound Isomer:

Chemical Shift (ppm)Carbon TypeAssignment
~50CHC-NH₂
20 - 45CH₂, CHBackbone carbons
10 - 25CH₃Methyl groups

Note: The exact chemical shifts will be specific to the isomeric structure of this compound.

Advanced Two-Dimensional NMR Techniques for Connectivity

To unravel the complex branching and connectivity within the this compound structure, advanced two-dimensional (2D) NMR techniques are essential. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. usn.no It helps in tracing the proton-proton connectivity through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which protons are attached to which carbons. usn.no

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and conformational properties of this compound. smu.edu These methods probe the vibrational modes of the molecule, which are sensitive to the types of bonds present and their spatial arrangement. smu.eduazooptics.com

Identification of Amine Functional Group Vibrations

The primary amine group (-NH₂) of this compound gives rise to characteristic absorption bands in the FTIR and Raman spectra.

N-H Stretching: In the FTIR spectrum, primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. scispace.com The integrated intensity of the antisymmetric band generally increases with decreasing inductive electron-donating power of the alkyl chain. scispace.com

N-H Bending (Scissoring): A medium to strong absorption band due to the N-H bending vibration is usually observed in the range of 1590-1650 cm⁻¹ in the FTIR spectrum.

C-N Stretching: The C-N stretching vibration appears in the fingerprint region of the FTIR spectrum, typically between 1000 and 1250 cm⁻¹.

Interactive FTIR Data Table for this compound:

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3380N-H asymmetric stretchMedium
~3300N-H symmetric stretchMedium
~2955C-H asymmetric stretch (CH₃)Strong
~2925C-H asymmetric stretch (CH₂)Strong
~2870C-H symmetric stretch (CH₃)Strong
~2855C-H symmetric stretch (CH₂)Strong
~1600N-H bend (scissoring)Medium-Strong
~1465C-H bend (scissoring)Medium
~1375C-H bend (symmetric)Medium
~1100-1200C-N stretchMedium-Weak

Raman spectroscopy is also a powerful tool for identifying specific vibrational modes and molecular structures. ifremer.fr The symmetric C-C stretching mode, for instance, can be used to distinguish between extended and branched chain conformations. mdpi.com

Conformational Analysis

The branched nature of the tridecyl chain in this compound leads to a multitude of possible conformations. Vibrational spectroscopy can offer insights into the conformational preferences of the molecule. rsc.org The frequencies and shapes of the vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the rotational arrangement of the C-C bonds. researchgate.net For instance, the analysis of C-C stretching modes in Raman spectra can help differentiate between various chain conformations. mdpi.com While detailed conformational analysis of a complex molecule like this compound is challenging, computational modeling in conjunction with experimental spectra can provide a more complete picture of its three-dimensional structure. rsc.org IR spectral data can indicate the presence of conformational equilibrium. mdpi.com

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of molecules by analyzing the mass-to-charge ratio (m/z) of their ions. khanacademy.orgthermofisher.com

High-resolution mass spectrometry (HRMS) is crucial for the unequivocal identification of this compound. Unlike unit mass resolution instruments, HRMS can measure the m/z ratio to several decimal places, providing an exact mass. bioanalysis-zone.com This high mass accuracy allows for the determination of the elemental composition of the molecule. uni-rostock.de For an unknown analyte, obtaining an exact mass significantly narrows down the possible molecular formulas, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com For instance, while multiple compounds might have a nominal mass of 200, their exact masses will differ based on their elemental composition, a distinction readily made by HRMS. This capability is indispensable for confirming the identity of this compound in complex matrices where other isobaric (same nominal mass) or isomeric (same molecular formula) compounds may be present. bioanalysis-zone.comnih.gov

Table 1: Theoretical Exact Mass of an this compound Isomer

Molecular FormulaNominal MassMonoisotopic (Exact) Mass
C₁₃H₂₉N199199.2300

This table presents the theoretical nominal and exact masses for a representative isomer of this compound. The exact mass is calculated using the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically with a fragmentation step in between, to gain detailed structural information. wikipedia.orgmsaltd.co.uknationalmaglab.org In an MS/MS experiment, ions of a specific m/z, corresponding to the molecular ion of this compound, are selected in the first mass analyzer. wikipedia.org These selected ions are then fragmented, often through collision-induced dissociation (CID), where they collide with an inert gas. labmanager.com The resulting fragment ions are then analyzed in a second mass analyzer. wikipedia.org

The fragmentation pattern is characteristic of the molecule's structure. For aliphatic amines like this compound, fragmentation often occurs at the C-C bonds adjacent to the nitrogen atom. The analysis of these fragment ions allows for the reconstruction of the branched alkyl chain's structure, a critical step in differentiating between various isomers of tridecanamine. acs.org This detailed structural information is vital for understanding its chemical properties and behavior. nationalmaglab.org

Table 2: Hypothetical Fragmentation Data for an this compound Isomer in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Plausible Neutral Loss
199.23182.20NH₃ (Ammonia)
199.23156.17C₃H₇ (Propyl radical)
199.23128.14C₅H₁₁ (Pentyl radical)
199.2386.11C₈H₁₇ (Octyl radical)

This table provides a hypothetical example of the kind of fragmentation data that could be obtained for an isomer of this compound. The specific fragments and their relative abundances would depend on the exact branching structure of the isomer.

High-Resolution Mass Spectrometry for Exact Mass Determination

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., GC-MS, LC-MS)

To analyze complex mixtures containing this compound, the separation power of chromatography is combined with the detection specificity of mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. filab.fr this compound, being a relatively volatile amine, is amenable to GC analysis. notulaebotanicae.roresearchgate.net In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. researchgate.netmeasurlabs.com The resulting data provides both the retention time from the GC, which aids in identification, and the mass spectrum, which confirms the molecular weight and provides structural information. notulaebotanicae.ro

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for less volatile or thermally labile compounds. esogu.edu.trlenus.ie For aliphatic amines, derivatization is often performed prior to LC-MS analysis to improve chromatographic separation and detection sensitivity. thermofisher.comresearchgate.net The combination of liquid chromatography separation with tandem mass spectrometry (LC-MS/MS) offers very high selectivity and sensitivity, making it a gold standard for quantitative analysis in complex samples. sciex.comnih.goveurl-pesticides.eu This technique allows for the monitoring of specific precursor-to-product ion transitions, which significantly reduces background noise and improves the accuracy of quantification. sciex.com

Chemometric Approaches for Quantitative and Qualitative Spectroscopic Analysis of this compound

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.govenfsi.eu In the context of spectroscopic analysis of this compound, chemometrics can be applied to both qualitative and quantitative analysis. nih.gov

When analyzing complex spectroscopic data, such as that obtained from mixtures containing multiple isomers of tridecanamine or other interfering substances, chemometric methods can help to resolve the individual components. Techniques like Principal Component Analysis (PCA) can be used for exploratory data analysis to identify patterns and groupings in the data. science.govresearchgate.net For quantitative analysis, methods such as Partial Least Squares (PLS) regression can build predictive models that correlate the spectroscopic data (e.g., UV-Vis or NIR spectra) with the concentration of this compound. nih.govmdpi.comresearchgate.net These models can then be used for the rapid and non-destructive quantification of the amine in new samples. frontiersin.org The application of chemometrics is particularly valuable when dealing with overlapping spectral signals, where traditional univariate calibration methods would fail. researchgate.netresearchgate.net

Environmental Fate and Ecotoxicological Assessment of Isotridecanamine

Environmental Release and Distribution Pathways of Alkyl Amines

The environmental journey of alkyl amines, including isotridecanamine, begins with their release, which can occur during manufacturing, formulation, and use in various industrial applications. alkylamines.com Once released, their distribution is governed by their physicochemical properties and environmental conditions.

Atmospheric Dispersion and Transformation Processes

Low molecular weight alkyl amines are recognized for their role in atmospheric particle formation and growth. researchgate.net Their release into the atmosphere can be followed by dispersion, a complex process influenced by factors like wind speed, temperature, and atmospheric stability. maxapress.com The atmospheric dispersion of amines can be predicted using various models that consider these meteorological factors. ifsttar.frnih.gov In the atmosphere, amines can undergo chemical transformations, primarily through reactions with hydroxyl radicals. usea.org These reactions lead to the formation of degradation products, including nitrosamines and nitramines. usea.org The rate and extent of these transformations are crucial in determining the atmospheric lifetime and long-range transport potential of this compound.

Aquatic and Terrestrial Partitioning and Transport

When released into aquatic or terrestrial environments, the behavior of this compound is largely dictated by partitioning processes. The equilibrium partitioning (EqP) method is often used to estimate the distribution of a chemical between water and soil or sediment, based on aquatic toxicity data and partitioning coefficients. openrepository.comrivm.nl The partitioning of a substance is influenced by its affinity for different environmental compartments, such as water, soil organic carbon, and sediment.

For substances like this compound, which are expected to react with water, there may be partitioning of the resulting insoluble complexes to soil and sediment. canada.ca The distribution coefficient (K_d) is a key parameter used to quantify the partitioning of a substance between the dissolved phase and particulate matter in aquatic systems. mdpi.com The log K_ow, a measure of a compound's hydrophobicity, is also a critical factor in predicting its environmental partitioning. mdpi.com Studies on other organic compounds have shown that both terrestrial and aquatic plants play a role in the cycling of elements within ecosystems, which can influence the fate of associated chemicals. researchgate.net

Biodegradation and Environmental Transformation Studies

The persistence of this compound in the environment is significantly influenced by biodegradation and other transformation processes. These processes can break down the compound into smaller, potentially less harmful substances.

Aerobic and Anaerobic Biodegradation Kinetics

Biodegradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. Standardized test guidelines, such as those from the OECD, are often used to evaluate the aerobic and anaerobic transformation of chemicals in soil. oecd.orgoecd.org These studies aim to determine the rate of transformation of the test substance and the formation and decline of its transformation products. oecd.org

Aerobic biodegradation is a common pathway for the breakdown of many organic compounds. d-nb.info In contrast, anaerobic degradation is a critical process in environments devoid of oxygen, such as deep sediments and some wastewater treatment systems. d-nb.info Studies on other organic compounds have shown that a diverse consortium of anaerobic microorganisms can degrade both labile and more resistant organic matter. nih.gov The kinetics of these degradation processes, often expressed as a half-life, are essential for assessing the environmental persistence of this compound.

Bioaccumulation Potential in Environmental Compartments

Bioaccumulation refers to the process by which organisms absorb and concentrate chemicals from their environment into their tissues. situbiosciences.comnih.gov The potential for a chemical to bioaccumulate is a significant factor in its ecotoxicological assessment. situbiosciences.com For this compound, its high molecular weight is expected to limit its ability to cross biological membranes, thereby reducing its bioaccumulation potential. canada.ca

The bioconcentration factor (BCF) is a commonly used metric to quantify the bioaccumulation potential of a substance in aquatic organisms. mdpi.com It is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. Chemicals with high BCF values are considered to have a greater potential to bioaccumulate. mdpi.com Ecotoxicology studies, which evaluate the adverse effects of chemicals on living organisms, often include an assessment of bioaccumulation. situbiosciences.com

Ecotoxicity Studies in Representative Environmental Organisms

The evaluation of a chemical's potential harm to the environment relies on standardized tests using organisms that represent different trophic levels and environmental compartments. For this compound, as with other related long-chain aliphatic amines, ecotoxicity data is crucial for understanding its environmental risk profile. The assessment often involves examining its effects on aquatic life, such as fish and invertebrates, and on terrestrial life, including vital soil microorganisms.

Aquatic Ecotoxicity to Fish and Invertebrates

Studies on substances structurally similar to this compound, such as branched and linear tridecylamine (B1585788), indicate significant toxicity to aquatic organisms. Data submitted under regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) for "Amines, C11-13 (linear and branched) alkyl" provide insight into the potential effects of this compound. For this group of substances, 1-tridecanamine is often used as a representative for ecotoxicological assessment, with the understanding that toxicity can increase with chain length, representing a worst-case scenario. europa.eu

The acute toxicity to fish is a key endpoint. A flow-through test on the fathead minnow (Pimephales promelas) established a 96-hour median lethal concentration (LC50), which is the concentration of the chemical in water that is fatal to 50% of the test population over that period.

For aquatic invertebrates, the 48-hour immobilization test on species like Daphnia magna is a standard measure. The median effective concentration (EC50) determines the concentration at which 50% of the daphnids are immobilized. The available data for related C13 amines show that the substance is classified as acutely hazardous to the aquatic environment, with the lowest acute effect value across fish, invertebrates, and algae being below 1.0 mg/L. europa.eu Specifically, the hazard classification is driven by an algal toxicity value (ErC50) of 0.015 mg/L, which also considers the results from daphnia studies. europa.eu

Due to its high toxicity and potential for persistence, related long-chain amines are classified as chronically hazardous to the aquatic environment as well. europa.eu

Table 1: Acute Aquatic Ecotoxicity of Related C13 Amines

Test Organism Species Exposure Duration Endpoint Value (mg/L) Reference
Fish Pimephales promelas (Fathead Minnow) 96 hours LC50 0.065
Invertebrate Daphnia sp. 48 hours EC50 < 1.0 europa.eu

Toxicity to Terrestrial Ecosystem Components (e.g., Soil Microorganisms)

The impact of chemical substances on terrestrial ecosystems is evaluated by studying their effects on soil-dwelling organisms and microbial communities. Soil microorganisms are fundamental to soil health, driving nutrient cycling processes like nitrogen and carbon transformation. nih.gov Standardized tests, such as OECD Test Guidelines 216 (Nitrogen Transformation) and 217 (Carbon Transformation), are used to assess these functional impacts. who.intepa.gov These tests measure changes in the rates of nitrification or soil respiration after the introduction of a substance. who.intepa.gov

For long-chain aliphatic amines like this compound, direct experimental data on soil microorganism activity is not always publicly available. Instead, risk assessments often rely on calculated values based on the substance's properties. The Predicted No-Effect Concentration (PNEC) for the soil compartment is a key metric in this assessment. The PNEC for soil for a related C11-C13 alkyl amine mixture was determined to be 0.004 mg/kg of dry weight soil, calculated using the equilibrium partitioning method based on the substance's aquatic toxicity and partitioning behavior. europa.eu This low value suggests a potential risk to soil organisms, warranting careful management to prevent soil contamination.

Environmental Risk Assessment Frameworks for Amines

The environmental risk assessment of amines like this compound is governed by comprehensive regulatory frameworks designed to manage chemical safety. These frameworks, established by national and international bodies, provide systematic approaches for identifying, characterizing, and managing potential risks to the environment.

In the European Union, the primary framework is the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, managed by the European Chemicals Agency (ECHA). europa.eu Under REACH, manufacturers and importers are required to register chemical substances and provide extensive data on their properties, uses, and potential hazards. oecd.org This includes a thorough environmental risk assessment, covering persistence, bioaccumulation, and toxicity (PBT). The Classification, Labelling and Packaging (CLP) Regulation works in conjunction with REACH to ensure that hazards are clearly communicated to users through standardized labeling. europa.eu

In the United States, the Toxic Substances Control Act (TSCA), administered by the Environmental Protection Agency (EPA), provides the authority to require reporting, record-keeping, and testing requirements, and restrictions relating to chemical substances. europa.eu The EPA conducts risk assessments to determine if a chemical presents an unreasonable risk to human health or the environment. epa.gov

These frameworks generally follow a tiered approach. Initial assessment involves gathering data on the substance's intrinsic properties and potential release into the environment. If initial screening indicates a potential for harm, a more in-depth risk characterization is performed. This involves comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). If the PEC/PNEC ratio is greater than one, it indicates a potential risk, and risk management measures may be required to limit environmental exposure. europa.euepa.gov For amines, particular attention is given to their potential for toxicity in aquatic environments and their fate and transport in soil and water systems. epa.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-tridecanamine
Tridecylamine

Toxicological Profiles and Safety Assessment of Isotridecanamine

In Vitro Toxicological Studies of Isotridecanamine

In vitro studies are crucial for assessing the toxic potential of a chemical at the cellular level, providing insights into specific mechanisms of toxicity without the use of live animals.

The primary cytotoxic mechanism of this compound and related long-chain amines is linked to their corrosive properties. industrialchemicals.gov.aufederalregister.gov Due to their chemical nature, these amines can cause severe damage to cell membranes, leading to cell death. This corrosive action is a significant factor in its toxicity profile and often represents the most pronounced effect, which can make it challenging to determine a classic dose-response relationship or a specific IC50 (the concentration causing 50% inhibition of cell viability) in standard cytotoxicity assays. d-nb.info The destructive effect on cellular integrity is the key mechanism, often precluding more subtle, specific molecular interactions that are typically studied in cytotoxicity tests. scribd.comnih.gov

Genotoxicity assays are performed to detect if a substance can damage genetic material (DNA), potentially leading to mutations or cancer. europa.eu this compound has been evaluated for its mutagenic potential using the bacterial reverse mutation assay (Ames test), which is a standard method for screening potential mutagens as per OECD Test Guideline 471. scantox.comlabcorp.comnih.govgentronix.co.uk

In a key study performed on a close analogue (Amines, bis(C11-14-branched and linear alkyl)), no mutagenic activity was observed. industrialchemicals.gov.au The test was conducted using various strains of Salmonella typhimurium and Escherichia coli both with and without metabolic activation (S9 mix), which simulates the metabolic processes in the liver. The results were consistently negative across all tested strains and conditions, indicating that the substance does not cause gene mutations in these bacterial systems. industrialchemicals.gov.au This finding is consistent with assessments of other long-chain aliphatic amines. canada.ca

Table 1: Results of Bacterial Reverse Mutation Assay (Ames Test) for an this compound Analogue
Test SystemMetabolic ActivationResult
S. typhimurium TA1535With and Without S9Negative
S. typhimurium TA1537With and Without S9Negative
S. typhimurium TA98With and Without S9Negative
S. typhimurium TA100With and Without S9Negative
E. coli WP2 uvrAWith and Without S9Negative
Data sourced from a study on a structural analogue. industrialchemicals.gov.au

Cytotoxicity Mechanisms and Dose-Response Relationships

In Vivo Preclinical Toxicology Studies

In vivo studies involve the administration of a substance to whole organisms, typically laboratory animals, to evaluate its effects on a systemic level.

Acute toxicity studies assess the adverse effects that occur shortly after a single or short-term exposure to a substance. nih.gov this compound and its salts are classified as harmful if swallowed. nih.goveuropa.eulabcorp.com The acute oral toxicity is considered moderate. An oral LD50 (the dose lethal to 50% of the test animals) for 3-(isodecyloxy)propylammonium acetate, a salt of a related amine, was determined to be 1750 mg/kg body weight in rats. canada.ca For branched tridecanamine, it is classified as Acute Toxicity Category 4. nih.govlawbc.com Due to its corrosive nature, it also causes severe skin burns and eye damage. industrialchemicals.gov.aunih.goveuropa.eu

Table 2: Acute Toxicity Profile of this compound and Related Compounds
Exposure RouteTest SpeciesValueClassification
OralRatLD50 = 1750 mg/kg bw*Category 4 (Harmful if swallowed) nih.gov
InhalationRatLC50 > 5000 mg/m³ (4h)Not Classified
DermalRabbitN/ACorrosive industrialchemicals.gov.au
*Data for 3-(isodecyloxy)propylammonium acetate. canada.ca

Repeated dose toxicity studies evaluate the effects of long-term exposure to a substance. A chronic toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 1 mg/kg body weight per day. canada.ca This value represents the highest dose at which no adverse effects were detected. At higher doses, effects such as decreased body weight and evidence of liver toxicity were observed. canada.ca In some high-dose scenarios, neoplastic effects, including liver tumors, were noted, though these occurred in conjunction with significant systemic toxicity and were considered to have a clear threshold. canada.ca

Subchronic and Chronic Exposure Assessments

Toxicokinetic Analysis of this compound

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The ADME profile of a chemical dictates its concentration and duration of action at the target site. For long-chain amines like this compound, these properties are heavily influenced by their physicochemical characteristics, such as chain length and lipophilicity.

Absorption: LCAAs can be absorbed through oral, dermal, and inhalation routes. Due to their lipophilic nature, dermal absorption is a potential route of exposure, particularly in occupational settings. However, absorption across biological membranes may be hindered for the charged (protonated) form of the amine. oecd.org The long alkyl chain of this compound suggests it is lipid-soluble, which would generally facilitate absorption across cell membranes. researchgate.net Conversely, very long-chain amines may have reduced water solubility, which can limit their bioavailability. researchgate.net

Distribution: Following absorption, lipophilic compounds like LCAAs are likely to distribute into fatty tissues and various organs. researchgate.net The volume of distribution is expected to be significant. The binding of amines to plasma proteins can also influence their distribution pattern.

Metabolism: The metabolism of primary aliphatic amines is expected to occur primarily in the liver. researchgate.net Major metabolic pathways for primary amines include oxidation and conjugation to facilitate excretion. oecd.org Oxidation can be catalyzed by enzymes such as monoamine oxidases. oecd.org N-acetylation is considered a very minor metabolic pathway for aliphatic amines. oecd.org For branched-chain amines, the branching may influence the rate and pathway of metabolism compared to their linear counterparts.

Excretion: Metabolites of LCAAs, which are more water-soluble than the parent compound, are primarily excreted through urine and feces. researchgate.net A fraction of the unchanged compound may also be excreted. researchgate.net The rate of elimination depends on the efficiency of metabolic and clearance processes. Long-chain amines have the potential to bioaccumulate in organisms, particularly those with alkyl chains of C14 and longer. canada.ca

Metabolite Identification and Quantification

Specific metabolites of this compound have not been documented in the reviewed literature. Based on the general metabolism of primary aliphatic amines, potential phase I and phase II metabolites can be predicted.

Phase I Metabolism: This phase typically involves reactions like oxidation, reduction, and hydrolysis to make the compound more polar. researchgate.net For this compound, oxidation of the amino group or hydroxylation of the alkyl chain are plausible phase I reactions. This could lead to the formation of aldehydes, carboxylic acids, and alcohols. oup.com

Phase II Metabolism: This phase involves conjugation reactions, where the modified compound from phase I is coupled with an endogenous molecule (e.g., glucuronic acid, sulfate) to further increase water solubility and facilitate excretion. researchgate.net

Quantitative data on the formation and clearance of these potential metabolites are not available.

Mechanisms of Toxicity for Branched-Chain Amines

The toxicity of aliphatic amines is influenced by several factors, including the length and branching of the alkyl chain, and the nature of the amine group (primary, secondary, or tertiary). d-nb.inforesearchgate.net

The primary mechanism of local toxicity for aliphatic amines is their caustic and irritant nature. cornell.edu As bases, they can cause significant irritation or corrosion to the skin, eyes, and respiratory tract upon direct contact. cornell.edutcichemicals.com This is due to their ability to disrupt cell membranes and denature proteins. The severity of irritation generally decreases as the alkyl chain length increases. industrialchemicals.gov.au

Systemic toxicity mechanisms for long-chain and branched-chain amines may include:

Cell Membrane Disruption: The surfactant properties of long-chain amines can lead to the disruption of cell membrane integrity, causing cytotoxicity. This effect is related to the balance between the hydrophobic alkyl chain and the hydrophilic amine head.

Mitochondrial Dysfunction: Some amines can interfere with mitochondrial function, disrupting cellular energy metabolism.

Inflammatory Effects: In assessments of long-chain aliphatic amines, effects on lymph nodes and inflammatory responses have been noted as critical health effects. canada.ca

Gastrointestinal Effects: Following oral exposure, LCAAs have been observed to cause effects on the gastrointestinal tract. canada.ca

Studies comparing linear and branched-chain aliphatic amines have shown that branched isomers were sometimes less toxic to aquatic organisms than their linear counterparts. d-nb.info However, toxicity generally increases with the length of the alkyl chain. d-nb.infotandfonline.com The unionized form of the amine is considered the major toxic species in aquatic systems. tandfonline.com

Human Health Risk Characterization and Occupational Safety Considerations

Human health risk assessment involves characterizing the potential for adverse health effects from exposure to a chemical. nih.gov For this compound, the primary risks in an occupational setting are associated with its irritant and corrosive properties.

Hazard Identification: this compound is classified as causing skin irritation and serious eye irritation. tcichemicals.com Like other aliphatic amines, it can be corrosive and harmful if inhaled or swallowed. cornell.edu Long-term or repeated exposure may pose additional health risks. canada.ca

Exposure Assessment: Worker exposure can occur via inhalation of vapors or mists, and through direct skin or eye contact during handling, transfer, and processing. tcichemicals.comspectrumchemical.com

Risk Characterization: The risk to workers depends on the concentration and duration of exposure. The main concerns are acute local effects such as severe skin and eye irritation or burns. tcichemicals.com Systemic effects following significant absorption are also possible. Currently, there is no established specific Occupational Exposure Limit (OEL) for this compound from major regulatory bodies like OSHA or ACGIH. nih.gov In the absence of a specific OEL, exposure should be minimized to the lowest feasible level.

Occupational Safety Recommendations: To mitigate risks, strict adherence to safety protocols is necessary.

Engineering Controls: Work should be conducted in well-ventilated areas, using local exhaust ventilation to control vapor and mist generation. tcichemicals.comspectrumchemical.com Closed systems should be used where possible. tcichemicals.com Safety showers and eyewash stations must be readily available. tcichemicals.com

Personal Protective Equipment (PPE):

Respiratory Protection: An approved vapor respirator is required if ventilation is inadequate or when exposure limits may be exceeded. tcichemicals.com

Hand Protection: Chemical-resistant protective gloves (e.g., nitrile rubber) should be worn. tcichemicals.com

Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory. A face shield may be necessary for splash hazards. tcichemicals.com

Skin and Body Protection: Protective clothing and boots are required to prevent skin contact. tcichemicals.com

Hygiene Practices: Wash hands thoroughly after handling. tcichemicals.com Contaminated clothing should be removed and laundered before reuse. tcichemicals.com Do not eat, drink, or smoke in work areas.

Handling and Storage: Store in tightly closed containers in a dry, well-ventilated place away from incompatible materials. spectrumchemical.com

The following table summarizes key safety information derived from Safety Data Sheets for this compound or structurally similar amines.

Occupational Safety and Handling for this compound

Control MeasureRecommendationReference
Primary HazardsCauses skin irritation, causes serious eye irritation. tcichemicals.com
Engineering ControlsUse in a well-ventilated place with local exhaust. Install safety shower and eye bath. tcichemicals.com
Respiratory ProtectionVapor respirator required if ventilation is insufficient. tcichemicals.com
Eye/Face ProtectionSafety glasses or goggles; face shield for splash risk. tcichemicals.com
Hand ProtectionWear suitable protective gloves. tcichemicals.com
Skin/Body ProtectionProtective clothing and boots as required. tcichemicals.com
First Aid (Skin)Wash with plenty of water. Get medical advice if irritation occurs. tcichemicals.com
First Aid (Eyes)Rinse cautiously with water for several minutes. Remove contact lenses. Get medical advice if irritation persists. tcichemicals.com
StorageKeep container tightly closed in a well-ventilated, dry place. spectrumchemical.com

Theoretical and Computational Studies on Isotridecanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. wikipedia.orgnorthwestern.edu These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and reactivity. wikipedia.org For an amine like Isotridecanamine, these methods can elucidate the properties of the nitrogen atom's lone pair of electrons, which is central to its chemical behavior.

Methods such as Density Functional Theory (DFT) and other semi-empirical or ab initio approaches are used to compute key electronic descriptors. mdpi.comrsc.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, a key feature of amines. The LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com For this compound, the HOMO is localized primarily on the nitrogen atom, making the amine group the center of nucleophilic and basic activity.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. For this compound, these maps would show a region of negative potential (red) around the nitrogen atom, indicating its nucleophilic character and its propensity to engage in hydrogen bonding. The branched alkyl chain would exhibit a neutral, non-polar character (green/blue).

Reactivity Indices: Conceptual DFT provides reactivity descriptors like electrophilicity and nucleophilicity. nih.gov Calculations would confirm the high nucleophilicity of the amine group, predicting its reactivity towards electrophiles and its function as a corrosion inhibitor or epoxy curing agent through its electron-donating capability.

Molecular Modeling and Dynamics Simulations for Interaction Mechanisms

While quantum mechanics describes electronic structure, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time. arxiv.org These simulations apply classical mechanics principles to model the interactions between atoms and molecules, providing insights into conformational changes and intermolecular forces. arxiv.orgacs.org

For this compound, MD simulations are particularly useful for understanding its function in various applications:

Interaction with Surfaces: As a corrosion inhibitor or adhesion promoter, this compound interacts with metal or mineral surfaces. MD simulations can model the adsorption process, showing how the polar amine headgroup binds to the surface while the non-polar alkyl chains orient themselves away from it. Studies on similar alkylamines have used such simulations to identify optimal molecular geometries for surface binding. rsc.org

Aggregation and Micelle Formation: In solution, surfactant-like molecules such as this compound can self-assemble into aggregates or micelles. MD simulations can predict the critical micelle concentration (CMC) and model the structure of these aggregates, where the hydrophobic tails form a core and the polar amine heads face the solvent.

Membrane Interaction: The toxicity of amines is often related to their ability to disrupt cell membranes. MD simulations can model the insertion of this compound into a lipid bilayer, illustrating how the hydrophobic chain partitions into the membrane core, potentially leading to membrane fluidization and disruption.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Toxicology and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property descriptors of chemicals with their biological activity or environmental fate. ceur-ws.org These in silico models are crucial for predictive toxicology, allowing for the estimation of a chemical's effects without extensive animal testing. nih.govnih.goveuropa.eu For classes of compounds like aliphatic amines, QSARs can provide robust predictions of toxicity. nih.govasme.org

The aquatic toxicity of aliphatic amines is a significant area of study for QSAR modelers. nih.gov The primary mechanism of toxicity for many simple aliphatic amines is narcosis, a non-specific disruption of cell membrane function driven by the molecule's hydrophobicity.

A common form of a QSAR equation for predicting the acute toxicity of amines to fish is: log(1/LC50) = a * log(Kow) + b

Where:

LC50 is the lethal concentration for 50% of the test population.

log(Kow) is the logarithm of the n-octanol/water partition coefficient, a measure of hydrophobicity.

a and b are constants derived from regression analysis of a set of training chemicals.

Studies have shown high correlation coefficients (r²) for such models, indicating their strong predictive power for this class of chemicals. asme.orgacs.org For long-chain amines like this compound, hydrophobicity (log Kow) is the dominant descriptor driving aquatic toxicity. acs.org More complex models may also incorporate other descriptors to account for specific reactivity or ionization state. acs.org

Table 1: Example QSAR Model for Amine Toxicity to Fish

Model EquationChemical ClassNumber of Compounds (n)Correlation Coefficient (r²)Source
log(1/LC50) = 0.673 log P - 0.81Acyclic and Cyclic Amines610.86 asme.org
log(IGC50⁻¹) = 0.676 log(Kow) - 1.23Aliphatic Amines300.873 acs.org

The effectiveness of QSAR models depends on the selection of appropriate molecular descriptors that capture the features responsible for a given activity. tsijournals.com For this compound and related aliphatic amines, several types of descriptors are crucial. nih.govacs.org

Hydrophobicity Descriptors: The most significant descriptor for the narcotic toxicity of amines is the n-octanol/water partition coefficient (log Kow or log P) . nih.govacs.org This value describes how the chemical partitions between a lipid-like (octanol) and an aqueous phase, modeling its tendency to move from water and accumulate in the fatty tissues of organisms or cell membranes.

Electronic Descriptors: While narcosis is the baseline, some amines can exhibit excess toxicity through more specific mechanisms. Electronic descriptors calculated from quantum chemistry, such as the energy of the lowest unoccupied molecular orbital (Elumo) , can quantify electrophilic reactivity that may lead to covalent interactions with biological macromolecules. nih.govacs.org

Topological and Steric Descriptors: These descriptors describe the size, shape, and branching of the molecule. tsijournals.com For this compound, its branched structure can influence how it fits into biological sites like enzyme pockets or membrane channels compared to a linear amine of the same carbon number. Descriptors like the molecular weight or connectivity indices can be used in models to capture these effects. nih.govresearchgate.net

Development of Predictive Models for Aquatic Toxicity

Computational Design of Novel this compound Derivatives

Computational chemistry enables the rational, in silico design of new molecules with desired properties before they are synthesized in a lab. ijrpr.comresearchgate.netfrontiersin.org This approach can be used to create novel derivatives of this compound with improved performance or a better environmental profile. acs.orgmdpi.com

The process typically involves:

Establishing a Baseline: The properties of existing this compound isomers are modeled to understand their structure-property relationships.

Hypothesizing Modifications: Based on QSAR insights, modifications are proposed. For example, to reduce toxicity, one might design derivatives with lower log Kow values by introducing hydrophilic groups. To enhance biodegradability, one might alter the branching pattern, as highly branched structures can be more resistant to microbial degradation.

In Silico Screening: The properties of these new virtual derivatives are then calculated using the same computational methods (Quantum Mechanics, QSAR, etc.). This allows for rapid screening of many potential candidates. mdpi.com

Prioritization: The most promising candidates that exhibit the desired balance of properties (e.g., high efficacy as a surfactant, low predicted toxicity, high predicted biodegradability) are prioritized for synthesis and experimental testing.

For instance, a derivative could be designed by adding an ether or hydroxyl group to the alkyl chain. Computational models would predict how this change affects the molecule's log Kow, surface activity, and toxicity, guiding the development of more environmentally benign alternatives.

Environmental Fate Modeling and Exposure Prediction

Environmental fate models use a chemical's physical and chemical properties to predict its distribution, transformation, and persistence in the environment. rsc.orgresearchgate.netmdpi.com For substances like this compound, models such as the Estimation Program Interface (EPI) Suite™ or other multimedia fate models are used to estimate where the chemical will end up after its release. osti.gov

Key predicted parameters for this compound include:

Biodegradation: Models predict the probability and rate of biodegradation. Due to its branched structure, this compound is expected to be less readily biodegradable than its linear counterpart.

Soil Adsorption Coefficient (Koc): This value predicts the tendency of the chemical to adsorb to soil and sediment. As a cationic substance at environmental pH, this compound is expected to have a very high Koc, meaning it will bind strongly to negatively charged soil and sediment particles, limiting its mobility in groundwater.

Bioconcentration Factor (BCF): The BCF estimates the potential for a chemical to accumulate in aquatic organisms. While its high log Kow suggests a potential for bioconcentration, its strong adsorption to sediment can reduce the amount available for uptake by organisms.

Atmospheric Fate: Models predict the potential for volatilization and subsequent degradation in the atmosphere, primarily through reaction with hydroxyl radicals.

These models integrate various inputs to provide a holistic picture of the chemical's environmental behavior, which is essential for risk assessment and management. europa.eustone-env.com

Table 2: Predicted Environmental Fate Properties for a Representative C13 Branched Amine**

PropertyPredicted Value/OutcomeImplication
Log Kow (Octanol-Water Partition Coefficient)~5.5 (estimated)High potential for partitioning into organic matter and biota.
Koc (Soil Adsorption Coefficient)High (>10,000 L/kg)Immobile in soil; strong adsorption to soil and sediment.
BiodegradationNot readily biodegradablePotential for persistence in the environment.
BCF (Bioconcentration Factor)Moderate to HighPotential to accumulate in aquatic organisms.
  • **Note: Values are estimates based on models for similar branched aliphatic amines and are subject to variability based on the specific isomer.
  • Future Perspectives and Emerging Research Areas

    Integration of Artificial Intelligence and Machine Learning in Chemical Research for Isotridecanamine

    For this compound, AI and ML models can be employed in several key areas:

    Property Prediction: Machine learning algorithms can predict the physicochemical properties and performance of this compound derivatives without the need for extensive laboratory synthesis and testing. softformance.comacs.orgmdpi.com For instance, models could forecast how modifications to its branched alkyl chain would affect its efficacy as a surfactant, corrosion inhibitor, or curing agent. Recent studies have successfully used ML models like CatBoost to predict the degradation rates of various amines based on their chemical structure, achieving high accuracy. acs.org

    Synthesis Optimization: AI can be used to plan more efficient and cost-effective synthesis routes for this compound. softformance.commdpi.com By analyzing reaction databases, AI algorithms can suggest optimal catalysts, solvents, and reaction conditions, leading to higher yields and reduced waste. businesschemistry.org This includes automating retrosynthesis planning, where AI deconstructs the target molecule to find the simplest and most efficient starting materials and pathways. pharmafeatures.com

    Formulation Design: In applications such as polyurethane foams or asphalt (B605645) emulsions, where this compound is a component, AI can accelerate the development of new formulations. canada.ca By running virtual experiments, AI can screen thousands of potential combinations of ingredients to identify those with the desired performance characteristics, a process that would be prohibitively time-consuming and expensive using traditional methods. businesschemistry.orgchemrxiv.org

    Advances in Sustainable Chemistry for Amine Production and Utilization

    The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, with a strong focus on the production of amines. rsc.orgresearchgate.net Future research on this compound will be heavily influenced by the principles of green chemistry, which emphasize waste prevention, energy efficiency, and the use of renewable resources. espublisher.com

    Key advancements in sustainable amine production applicable to this compound include:

    Renewable Feedstocks: The traditional reliance on petrochemicals is being challenged by the use of bio-based feedstocks. europa.eu Research is actively exploring the synthesis of amines from biomass-derived resources like lignocellulose, vegetable oils, and carbohydrates. asiaresearchnews.comresearchgate.netacs.orgscispace.comrsc.org The "hydrogen borrowing" methodology, which uses alcohols (increasingly derived from biomass) to produce amines with water as the only byproduct, is a particularly promising sustainable route. mdpi.comresearchgate.netnih.gov A recent breakthrough demonstrated a method to convert biomass-derived fatty acids into fatty amines under mild conditions, a process that is environmentally sustainable and works for a broad range of materials. asiaresearchnews.com

    Advanced Catalysis: The development of more efficient and recyclable catalysts is central to green amine synthesis. openaccess.ir Efforts are focused on replacing expensive and scarce noble metal catalysts with those based on earth-abundant materials. europa.eu Heterogeneous catalysts are gaining attention as they are easier to separate and reuse, reducing waste and operational costs. rsc.org Researchers have successfully used catalysts like magnetic nano-chitosan functionalized with cobalt to facilitate the amination of alcohols, offering high selectivity and easy, magnetic separation for recycling. openaccess.ir

    Atom Economy and Waste Reduction: Sustainable methods aim to maximize the incorporation of all materials used in the process into the final product. The catalytic amination of alcohols is a prime example of a highly atom-economical reaction. researchgate.netacs.org These greener routes minimize the production of harmful waste, a significant improvement over traditional methods that can generate substantial byproducts. asiaresearchnews.com

    Table 1: Emerging Sustainable Methods in Amine Synthesis
    MethodDescriptionKey AdvantageRelevant FeedstockReference
    Hydrogen Borrowing CatalysisUses a catalyst to "borrow" hydrogen from an alcohol to form a carbonyl intermediate, which then reacts with an amine source. The hydrogen is returned in the final step.High atom economy; water is the only byproduct.Bio-based alcohols mdpi.comresearchgate.net
    Reductive Amination of Carboxylic AcidsDirectly converts carboxylic acids into alkylamines using a reusable catalyst under mild conditions.Environmentally sustainable; high yields (up to 99%).Biomass-derived fatty acids asiaresearchnews.com
    Heterogeneous CatalysisEmploys solid-phase catalysts that are easily separated from the reaction mixture.Catalyst recyclability, reduced waste, and simplified processing.Lignin, oils, carbohydrates rsc.org

    Development of Novel Analytical Tools for In Situ Monitoring of this compound

    To improve the efficiency, safety, and quality of chemical production, there is a growing need for analytical tools that can monitor reactions in real-time. For processes involving this compound, the development of novel in situ (in the reaction mixture) monitoring technologies is a key area of emerging research.

    Traditional analytical methods often require taking samples from the reactor for offline analysis, which is time-consuming and may not accurately represent the state of the reaction. mdpi.com In situ tools overcome this by providing continuous data from within the reaction vessel. mt.com

    In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for real-time reaction analysis. mt.com By inserting a probe directly into the reactor, FTIR spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses. mdpi.com This allows for precise determination of reaction kinetics, identification of transient intermediates, and optimization of critical process parameters like temperature and dosing rates. nih.govresearchgate.net This technology is ideal for monitoring the synthesis of this compound or its subsequent use in reactions, ensuring processes are stable, controlled, and achieve the desired endpoint. mdpi.commt.com

    Other Real-Time Analytical Methods: Besides FTIR, other technologies are being adapted for the continuous monitoring of amine-related processes.

    Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOFMS): This highly sensitive technique can provide real-time, continuous data on volatile organic compounds, including amines and their degradation products, at very low concentrations. ionicon.comforcetechnology.com

    Reaction Tracking NMR: Real-time changes during chemical reactions can be observed by continuously acquiring NMR data, providing insights into structural changes and reaction rates, as demonstrated in the CO2 absorption by amine solutions. microcms-assets.iotoray-research.co.jp

    Online Gas Chromatography (GC): An online GC system can be used to remotely study amine solvent chemistry in near-real-time, measuring parameters like amine concentration and degradation continuously. ccsknowledge.com

    The adoption of these in situ analytical technologies provides a deeper understanding of the chemical processes involving this compound, leading to improved process control, higher yields, and enhanced safety. mt.com

    Table 2: Comparison of Novel Analytical Tools for Amine Monitoring
    TechniquePrincipleKey Advantage for this compound ProcessesReference
    In Situ FTIR SpectroscopyMeasures infrared absorption by molecules to identify functional groups and quantify concentration.Real-time tracking of reactants, products, and intermediates; enables kinetic analysis and process optimization. mdpi.commt.comnih.gov
    PTR-TOFMSUses soft-ionization mass spectrometry to detect volatile organic compounds.Continuous monitoring of trace-level amine emissions and degradation products with high sensitivity. ionicon.comforcetechnology.com
    Reaction Tracking NMRContinuously acquires NMR spectra to observe structural changes during a reaction.Provides detailed structural information on reaction species in real-time. microcms-assets.iotoray-research.co.jp
    Online Gas Chromatography (GC)Separates and analyzes compounds that can be vaporized without decomposition.Automated, continuous measurement of amine concentration and degradation in process streams. ccsknowledge.com

    Exploration of Unconventional Applications and Bio-Inspired Design Principles

    Future growth for this compound will also be driven by its use in new, high-performance applications and by incorporating it into materials designed with principles inspired by nature.

    Unconventional Applications: While this compound has established uses, researchers are exploring its potential in advanced technologies. canada.caresearchgate.netgoogle.com A significant emerging application is in the field of photolithography for semiconductor manufacturing. A patent has identified this compound as a potential stabilizing agent in organotin cluster photoresist solutions. trea.com These advanced photoresists are crucial for extreme ultraviolet (EUV) lithography, a technology used to create the incredibly fine patterns required for next-generation semiconductor devices. trea.com

    Bio-Inspired Design: The field of bio-inspired materials seeks to mimic the structures and functions found in nature to create novel materials with unique properties. nih.gov Many biological systems rely on the self-assembly of amphiphilic molecules—molecules with both water-loving (hydrophilic) and water-hating (hydrophobic) parts—to create complex, functional structures like cell membranes. nih.govprescouter.comresearchgate.netethz.choup.com

    this compound, as a long-chain aliphatic amine, possesses amphiphilic characteristics. kuritaamerica.com This property could be exploited in the design of bio-inspired materials. For example, it could be used as a building block or modifying agent to create surfaces that mimic the self-cleaning properties of a lotus (B1177795) leaf or the anti-fouling capabilities of marine organisms. Its ability to form films on surfaces is already utilized in corrosion protection, and this principle could be extended to more complex, bio-inspired coatings. kuritaamerica.com

    The self-assembly of amphiphiles is fundamental to creating biomimetic membranes for applications like water purification or creating nanocarriers for targeted delivery. nih.govprescouter.comresearchgate.net Future research could explore the integration of this compound or its derivatives into such supramolecular structures to fine-tune their properties for specific technological challenges. oup.com

    By looking to nature for inspiration and exploring high-tech niches, the potential applications for this compound can be expanded far beyond its current uses, opening up new markets and research avenues.

    Q & A

    Q. What are the established synthetic pathways for Isotridecanamine, and how can researchers systematically compare their efficiency?

    • Methodological Answer : To evaluate synthetic routes, design experiments comparing reaction yields, purity (via HPLC or GC-MS), and scalability. Follow protocols for reproducibility, as per journal guidelines for experimental details (e.g., solvent ratios, catalyst loading, temperature gradients) . Characterize products using NMR (¹H/¹³C), FTIR, and mass spectrometry to confirm structural integrity. Tabulate results (e.g., Table 1) to highlight trade-offs between methods, such as yield vs. reaction time.
    • Example Data Table:
    MethodYield (%)Purity (%)Reaction Time (h)
    Reductive Amination789512
    Grignard Addition658918

    Q. How can researchers accurately determine the physicochemical properties (e.g., solubility, pKa) of this compound under standard conditions?

    • Methodological Answer : Use standardized assays:
    • Solubility : Shake-flask method with HPLC quantification across solvents (water, ethanol, hexane) .
    • pKa : Potentiometric titration or UV-spectrophotometric analysis in buffered solutions .
      Validate results against computational predictions (e.g., COSMO-RS) to identify discrepancies and refine experimental parameters .

    Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

    • Methodological Answer : Optimize LC-MS/MS protocols for sensitivity and selectivity. Validate with spike-and-recovery experiments in matrices (e.g., biological fluids, environmental samples). Include calibration curves with R² > 0.99 and LOD/LOQ calculations . For trace analysis, consider derivatization to enhance detectability .

    Advanced Research Questions

    Q. What mechanistic insights can be gained from studying this compound’s reactivity in catalytic systems (e.g., alkylation or acylation)?

    • Methodological Answer : Employ kinetic studies (e.g., time-resolved NMR) and isotopic labeling (²H/¹³C) to track reaction pathways. Pair with DFT calculations to model transition states and identify rate-limiting steps . Compare experimental activation energies with computational predictions to validate mechanisms .

    Q. How does this compound’s stability vary under non-standard conditions (e.g., elevated temperature, UV exposure, oxidative environments)?

    • Methodological Answer : Design accelerated stability studies using ICH Q1A guidelines. Monitor degradation via HPLC-UV and identify byproducts with HRMS. Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions . For oxidative stability, use radical initiators (e.g., AIBN) and track peroxide formation .

    Q. How can contradictory literature data on this compound’s biological activity be resolved?

    • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify variables (e.g., cell lines, assay protocols). Replicate key studies under controlled conditions, ensuring adherence to original methodologies. Perform meta-analysis to quantify heterogeneity and identify confounding factors (e.g., solvent effects, impurity profiles) .

    Q. What computational strategies are effective for predicting this compound’s interactions with biological targets (e.g., enzymes, membranes)?

    • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to screen against protein databases. Validate with MD simulations (GROMACS) to assess binding stability and free energy (MM-PBSA). Cross-reference with experimental SPR or ITC data to refine forcefield parameters .

    Guidelines for Data Contradiction Analysis

    • Step 1 : Replicate experiments using original protocols to verify reproducibility .
    • Step 2 : Compare variables (e.g., reagent purity, instrumentation calibration) across studies .
    • Step 3 : Apply statistical models (ANOVA, Bayesian inference) to quantify significance of discrepancies .
    • Step 4 : Propose hypotheses (e.g., isomerization, solvent polarity effects) for follow-up studies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.